Ethyl 3-methylisothiazole-4-carboxylate Ethyl 3-methylisothiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 15901-51-6
VCID: VC21286572
InChI: InChI=1S/C7H9NO2S/c1-3-10-7(9)6-4-11-8-5(6)2/h4H,3H2,1-2H3
SMILES: CCOC(=O)C1=CSN=C1C
Molecular Formula: C7H9NO2S
Molecular Weight: 171.22 g/mol

Ethyl 3-methylisothiazole-4-carboxylate

CAS No.: 15901-51-6

Cat. No.: VC21286572

Molecular Formula: C7H9NO2S

Molecular Weight: 171.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-methylisothiazole-4-carboxylate - 15901-51-6

Specification

CAS No. 15901-51-6
Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol
IUPAC Name ethyl 3-methyl-1,2-thiazole-4-carboxylate
Standard InChI InChI=1S/C7H9NO2S/c1-3-10-7(9)6-4-11-8-5(6)2/h4H,3H2,1-2H3
Standard InChI Key JZUYUZCELBUBSC-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CSN=C1C
Canonical SMILES CCOC(=O)C1=CSN=C1C

Introduction

Ethyl 3-methylisothiazole-4-carboxylate is a chemical compound with the CAS number 15901-51-6. It is a derivative of isothiazole, a five-membered heterocyclic ring containing sulfur and nitrogen. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties.

Synthesis and Preparation

Ethyl 3-methylisothiazole-4-carboxylate can be synthesized through various methods, often involving the esterification of 3-methylisothiazole-4-carboxylic acid. One common approach involves reacting the carboxylic acid with ethanol in the presence of an acid catalyst.

Synthesis Example

  • Starting Material: 3-Methylisothiazole-4-carboxylic acid

  • Reaction Conditions: Esterification with ethanol using an acid catalyst.

  • Product: Ethyl 3-methylisothiazole-4-carboxylate

Spectroscopic Data

  • 1H NMR (300 MHz): δ 2.39 (s, 3H), 8.98 (s, 1H) .

  • InChI Key: JZUYUZCELBUBSC-UHFFFAOYSA-N

Hazard Information

  • Signal Word: Warning

  • Hazard Statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation) .

Applications and Research Findings

Ethyl 3-methylisothiazole-4-carboxylate is used in various chemical syntheses, particularly in the development of pharmaceuticals and agrochemicals. Its unique heterocyclic structure makes it a valuable intermediate for creating complex molecules with specific biological activities.

Safety and Handling

Ethyl 3-methylisothiazole-4-carboxylate should be handled with caution due to its potential to cause skin and eye irritation. Proper protective equipment, including gloves and goggles, should be worn when handling this compound.

Precautionary Statements

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

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